N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-8-9-15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROKYIBGXHDYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the corresponding hydrazide. This hydrazide is then cyclized to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with 2-methylbenzoyl chloride under suitable reaction conditions .
Chemical Reactions Analysis
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new antimicrobial agents targeting multidrug-resistant pathogens.
Agriculture: This compound has potential use as a pesticide due to its ability to act as an insect repellent and insecticide.
Materials Science: Oxadiazole derivatives, including this compound, are explored for their use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in microbial cells, leading to inhibition of essential biological processes and resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
The compound shares its 1,3,4-oxadiazole core with several analogs, but variations in substituents critically influence its physicochemical and biological behavior. Key structural analogs include:
Key Observations :
- The 2,4-dimethylphenyl group on the oxadiazole ring is associated with enhanced lipophilicity, as seen in compounds 6-F2518-0248 and 8-F2518-0218 .
- Substitutions on the benzamide moiety (e.g., fluorine, butoxy) modulate electronic and steric properties, affecting binding affinity and pharmacokinetics .
Physicochemical Properties
- Melting Points : Oxadiazole derivatives with methyl/chloro substituents (e.g., compounds in ) exhibit melting points between 134–178°C, suggesting moderate thermal stability .
- Molecular Weight : The target compound’s molecular formula (C₁₉H₁₉N₃O₂) yields a molecular weight of ~321.4 g/mol, comparable to analogs like 4-F1374-0808 (C₁₇H₁₄ClN₃O₂, ~339.8 g/mol) .
- Spectral Data : IR and NMR spectra of similar compounds (e.g., ) confirm oxadiazole ring vibrations (IR: 1600–1650 cm⁻¹) and methyl group signals (¹H-NMR: δ 2.2–2.5 ppm) .
Kinase Inhibition
Compounds with the 2,4-dimethylphenyl-oxadiazole scaffold (e.g., 6-F2518-0248 and 8-F2518-0218) are reported as kinase inhibitors, suggesting the target compound may share this activity. Fluorine or butoxy substituents enhance selectivity for specific kinase domains .
Cytotoxicity
In , N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101) demonstrated potent cytotoxicity against leukemia and breast cancer cell lines (GP values: 18.22–46.82) . The absence of an amine group in the target compound may reduce cytotoxicity but improve specificity for non-cancer targets.
Antimicrobial Potential
Compounds with sulfur-containing substituents (e.g., thiadiazoles in ) show antibacterial activity, but the target compound’s benzamide group may prioritize eukaryotic over prokaryotic targets .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxadiazole ring and a methylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 284.31 g/mol. The presence of the oxadiazole ring is significant due to its role in enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms include:
- Inhibition of Kinase Activity : Some oxadiazole derivatives have been found to inhibit specific kinases involved in cancer progression, such as ABL1 and SRC kinases .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at different phases, leading to reduced tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives of oxadiazoles possess broad-spectrum antimicrobial effects against bacteria and fungi. The proposed mechanisms include:
- Disruption of Cell Membranes : Oxadiazoles may interact with microbial cell membranes, compromising their integrity and leading to cell death.
- Inhibition of Metabolic Pathways : These compounds can interfere with essential metabolic pathways in microorganisms, further enhancing their antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Targeting Enzymatic Activity : The oxadiazole ring can bind to specific enzymes or receptors, modulating their activity.
- Inducing Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
Research Findings and Case Studies
A review of recent literature highlights various studies focusing on the biological activity of oxadiazole derivatives:
Q & A
Q. What are the established synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide, and what key intermediates are involved?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of a hydrazide intermediate from 2,4-dimethylbenzoic acid via esterification and hydrazination .
- Step 2 : Cyclization with cyanogen bromide to generate the 1,3,4-oxadiazole ring .
- Step 3 : Coupling the oxadiazole amine with 2-methylbenzoyl chloride in a base (e.g., sodium hydride) under anhydrous conditions (e.g., THF) to form the final benzamide . Critical intermediates include 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine and activated acyl chloride derivatives.
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Methodological validation includes:
- Chromatography : HPLC or TLC to confirm reaction completion and purity .
- Spectroscopy : H/C NMR to verify substituent positions and absence of side products. For example, aromatic protons in the 2,4-dimethylphenyl group appear as distinct singlets or doublets .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
Q. What are the primary biological activities reported for this compound?
- Enzyme Inhibition : Demonstrated as a kinase inhibitor in Staphylococcus aureus studies, targeting bacillithiol transferase BstA .
- Antitumor Potential : Analogous oxadiazole derivatives show cytotoxic activity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines, suggesting possible applications in oncology .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Key parameters for optimization:
- Solvent Selection : Anhydrous THF or DMF enhances coupling efficiency .
- Temperature Control : Cyclization steps often require reflux (e.g., 90°C for hydrazide conversion) .
- Catalyst Use : Bases like NaH or pyridine improve acylation kinetics . Yield improvements (e.g., from 65% to >80%) are achievable via iterative pH adjustments during precipitation .
Q. What structural modifications enhance the compound’s bioactivity, and how are these changes validated?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) on the benzamide ring can boost enzyme affinity .
- Biological Validation : Dose-response assays (e.g., IC determination) and molecular docking studies correlate structural changes with activity . For example, fluorinated analogs in showed enhanced Rho kinase inhibition due to improved hydrophobic interactions.
Q. How do researchers address discrepancies in biological activity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and control compounds .
- Data Normalization : Report growth percentages (GP) or inhibition rates relative to reference standards .
- Meta-Analysis : Compare results with structurally similar compounds, such as N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, to identify trends .
Q. What advanced techniques are used to study the compound’s mechanism of action in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
